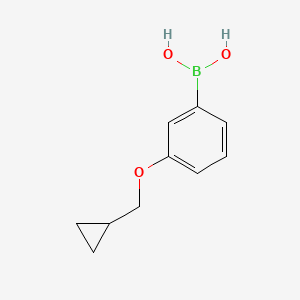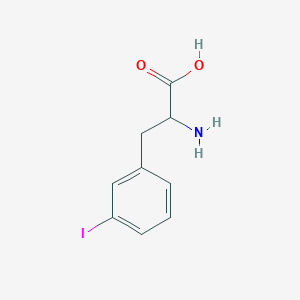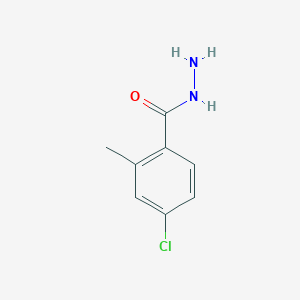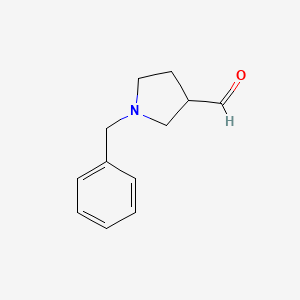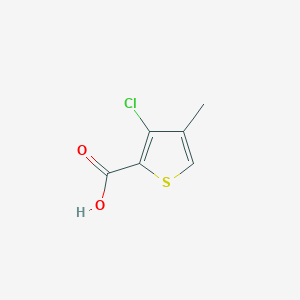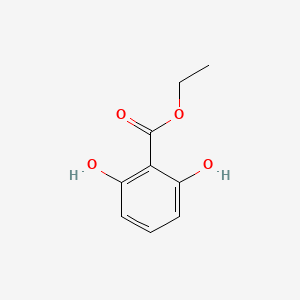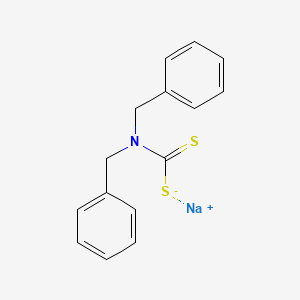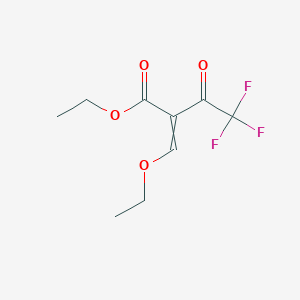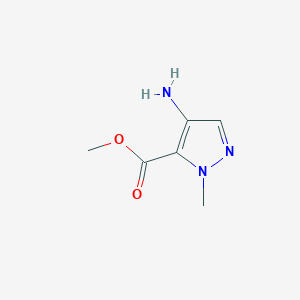![molecular formula C35H52B2O4 B1587816 2-[7-(1,3,2-dioxaborinan-2-yl)-9,9-bis(2-éthylhexyl)fluorène-2-yl]-1,3,2-dioxaborinane CAS No. 344782-49-6](/img/structure/B1587816.png)
2-[7-(1,3,2-dioxaborinan-2-yl)-9,9-bis(2-éthylhexyl)fluorène-2-yl]-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[7-(1,3,2-Dioxaborinan-2-yl)-9,9-bis(2-ethylhexyl)fluoren-2-yl]-1,3,2-dioxaborinane” is a type of organic compound that contains boron atoms . It is related to other compounds such as “2-(2-Cyanophenyl)-1,3,2-dioxaborinane”, which is used in the synthesis of AMPA receptor antagonists .
Molecular Structure Analysis
The molecular formula of this compound is C35H52B2O4 . It contains a fluorene core structure, which is a type of polycyclic aromatic hydrocarbon, with two boron atoms and four oxygen atoms attached .Physical And Chemical Properties Analysis
This compound has a molecular weight of 558.407 . It has a density of 1.0±0.1 g/cm3, a boiling point of 697.9±48.0 °C at 760 mmHg, and a melting point of 126-130ºC (lit.) .Applications De Recherche Scientifique
Applications de détection
Les acides et esters boroniques sont largement utilisés dans les applications de détection en raison de leur capacité à former des liaisons covalentes réversibles avec les diols, présents dans les biomolécules comme les saccharides. Cette propriété est utilisée dans les capteurs de glucose et autres dosages homogènes ou systèmes de détection hétérogènes .
Systèmes d'administration de médicaments
Les esters boroniques jouent un rôle crucial dans les systèmes d'administration de médicaments en améliorant la perméation des médicaments à travers les membranes modèles. Leur interaction avec les diols peut modifier les propriétés électrostatiques ou lipophiles des médicaments, améliorant ainsi leur efficacité .
Matériaux auto-cicatrisants
La capacité de liaison réversible des esters boroniques se prête également à la création de matériaux auto-cicatrisants. Ces matériaux peuvent se réparer eux-mêmes après un dommage en raison de la nature dynamique des liaisons d'ester boronique .
Catalyse et synthèse organique
Les esters boroniques sont des composants indispensables en synthèse organique, servant de catalyseurs et de partenaires pour des réactions telles que le couplage croisé de Suzuki. Ils contribuent de manière significative à la construction de molécules complexes .
Applications médicinales
Les composés boroniques, y compris les esters, sont utilisés en médecine pour leurs propriétés antifongiques, antibactériennes, anticancéreuses et antiprotozoaires. Ils servent également de sondes pour détecter les espèces réactives de l'oxygène .
Systèmes polymères
Les liaisons à base d'acide boronique sont appliquées dans divers systèmes polymères, des thermoplastiques commerciaux aux résines thermodurcissables de faible poids moléculaire. Leur cinétique d'échange rapide les rend appropriés pour développer des liaisons croisées dynamiques dans les polymères .
Séparation et immobilisation
Les acides boroniques sont utilisés comme ligands pour la séparation et l'immobilisation des glycoprotéines en raison de leur chimie unique. Cette application est importante dans la détection ainsi qu'en biochimie analytique et préparative .
Analyse Biochimique
Biochemical Properties
2-[7-(1,3,2-Dioxaborinan-2-yl)-9,9-bis(2-ethylhexyl)fluoren-2-yl]-1,3,2-dioxaborinane plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through the boron atoms in the dioxaborinane rings, which can form reversible covalent bonds with the active sites of these enzymes .
Cellular Effects
The effects of 2-[7-(1,3,2-Dioxaborinan-2-yl)-9,9-bis(2-ethylhexyl)fluoren-2-yl]-1,3,2-dioxaborinane on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the Nrf2 pathway, leading to increased expression of antioxidant genes. Additionally, it can alter cellular metabolism by inhibiting glycolytic enzymes, thereby reducing the rate of glycolysis .
Molecular Mechanism
The molecular mechanism of action of 2-[7-(1,3,2-Dioxaborinan-2-yl)-9,9-bis(2-ethylhexyl)fluoren-2-yl]-1,3,2-dioxaborinane involves several key interactions at the molecular level. It binds to specific biomolecules, such as transcription factors and enzymes, through its boron atoms. This binding can result in enzyme inhibition or activation, depending on the target. For instance, it inhibits the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are crucial for cell signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[7-(1,3,2-Dioxaborinan-2-yl)-9,9-bis(2-ethylhexyl)fluoren-2-yl]-1,3,2-dioxaborinane change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and oxygen. Long-term studies have shown that its effects on cellular function can diminish over time due to this degradation. In vitro studies have demonstrated that its stability can be enhanced by storing it under inert conditions .
Dosage Effects in Animal Models
The effects of 2-[7-(1,3,2-Dioxaborinan-2-yl)-9,9-bis(2-ethylhexyl)fluoren-2-yl]-1,3,2-dioxaborinane vary with different dosages in animal models. At low doses, it exhibits beneficial effects, such as enhanced antioxidant responses and improved metabolic function. At high doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where doses above a certain level lead to significant adverse effects .
Metabolic Pathways
2-[7-(1,3,2-Dioxaborinan-2-yl)-9,9-bis(2-ethylhexyl)fluoren-2-yl]-1,3,2-dioxaborinane is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are crucial for its metabolism. These interactions can lead to the formation of various metabolites, some of which may have distinct biological activities. The compound can also affect metabolic flux by altering the levels of key metabolites in pathways such as glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
Within cells and tissues, 2-[7-(1,3,2-Dioxaborinan-2-yl)-9,9-bis(2-ethylhexyl)fluoren-2-yl]-1,3,2-dioxaborinane is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, such as the cytoplasm and mitochondria. The compound’s distribution is influenced by its lipophilic nature, which allows it to readily cross cell membranes .
Subcellular Localization
The subcellular localization of 2-[7-(1,3,2-Dioxaborinan-2-yl)-9,9-bis(2-ethylhexyl)fluoren-2-yl]-1,3,2-dioxaborinane is critical for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and signaling. The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its delivery to these compartments .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the coupling of two boronic acid derivatives, followed by a Suzuki-Miyaura cross-coupling reaction to form the final product.", "Starting Materials": [ "7-(1,3,2-Dioxaborinan-2-yl)fluorene-9-carboxylic acid", "9,9-bis(2-ethylhexyl)-2,7-dibromofluorene", "1,3-propanediol", "Sodium carbonate", "Palladium(II) acetate", "Triphenylphosphine", "1,4-dioxane", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of 7-(1,3,2-Dioxaborinan-2-yl)fluorene-9-carboxylic acid", "Starting material: Fluorene-9-carboxylic acid", "Reaction conditions: Boron tribromide, 1,4-dioxane", "Step 2: Synthesis of 9,9-bis(2-ethylhexyl)-2,7-dibromofluorene", "Starting material: 9,9-bis(2-ethylhexyl)fluorene", "Reaction conditions: Bromine, acetic acid", "Step 3: Coupling of boronic acid derivatives", "Starting materials: 7-(1,3,2-Dioxaborinan-2-yl)fluorene-9-carboxylic acid, 9,9-bis(2-ethylhexyl)-2,7-dibromofluorene", "Reaction conditions: Palladium(II) acetate, triphenylphosphine, 1,4-dioxane, sodium carbonate", "Step 4: Suzuki-Miyaura cross-coupling reaction", "Starting material: Coupled boronic acid derivatives", "Reaction conditions: Palladium(II) acetate, triphenylphosphine, 1,4-dioxane, ethanol" ] } | |
| 344782-49-6 | |
Formule moléculaire |
C35H52B2O4 |
Poids moléculaire |
558.4 g/mol |
Nom IUPAC |
2-[7-(1,3,2-dioxaborinan-2-yl)-9,9-bis(2-ethylhexyl)fluoren-2-yl]-1,3,2-dioxaborinane |
InChI |
InChI=1S/C35H52B2O4/c1-5-9-13-27(7-3)25-35(26-28(8-4)14-10-6-2)33-23-29(36-38-19-11-20-39-36)15-17-31(33)32-18-16-30(24-34(32)35)37-40-21-12-22-41-37/h15-18,23-24,27-28H,5-14,19-22,25-26H2,1-4H3 |
Clé InChI |
LGBZRFAFRYBGTM-UHFFFAOYSA-N |
SMILES |
B1(OCCCO1)C2=CC3=C(C=C2)C4=C(C3(CC(CC)CCCC)CC(CC)CCCC)C=C(C=C4)B5OCCCO5 |
SMILES canonique |
B1(OCCCO1)C2=CC3=C(C=C2)C4=C(C3(CC(CC)CCCC)CC(CC)CCCC)C=C(C=C4)B5OCCCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


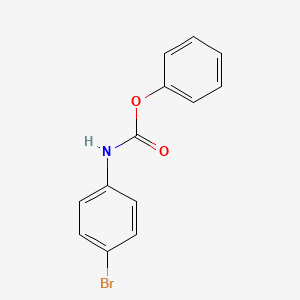
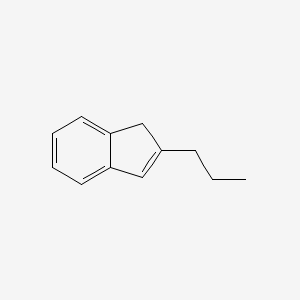
![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1587736.png)
